2,4-Quinazolinediamine, 7-(trifluoromethyl)-
Description
2,4-Quinazolinediamine, 7-(trifluoromethyl)- is a quinazoline derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position and amino (-NH₂) groups at the 2- and 4-positions of the bicyclic quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad pharmacological relevance, including anticancer, antimicrobial, and antiparasitic activities .
Properties
IUPAC Name |
7-(trifluoromethyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)4-1-2-5-6(3-4)15-8(14)16-7(5)13/h1-3H,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPGMUDOHWETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161014 | |
| Record name | 2,4-Quinazolinediamine, 7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139337-62-5 | |
| Record name | 7-(Trifluoromethyl)-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139337-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 7-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139337625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,4-Quinazolinediamine, 7-(trifluoromethyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H7F3N4
- Molecular Weight : 228.17 g/mol
- IUPAC Name : 7-(trifluoromethyl)quinazoline-2,4-diamine
The compound features a quinazoline core with a trifluoromethyl group at the 7th position, which is significant for its biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets.
Anticancer Activity
Quinazolines, including 2,4-Quinazolinediamine derivatives, have been extensively studied for their anticancer properties. The following table summarizes key findings on the anticancer activity of related quinazoline compounds:
The structure-activity relationship studies indicate that modifications at the C-6 and C-7 positions of the quinazoline moiety significantly influence the potency against various cancer cell lines. Electron-withdrawing substituents enhance binding affinity to target proteins involved in cancer proliferation.
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of quinazolines. For instance, compounds derived from quinazolinediamines have demonstrated activity against Mycobacterium tuberculosis. In vitro assays showed varying minimum inhibitory concentrations (MIC) against different strains:
| Strain | MIC (mg/L) | Media Conditions |
|---|---|---|
| Erdman | 1 | 7H9 + glycerol + ADC + Tween 80 |
| H37Rv | 0.5 | 7H9 + glycerol + ADC + Tween 80 |
These results indicate that modifications to the quinazoline structure can lead to enhanced antimicrobial efficacy .
Case Studies
- In Vivo Efficacy in Tuberculosis Models : A study evaluated the efficacy of a related compound in a BALB/c mouse model infected with M. tuberculosis. The compound was administered at doses of 100 mg/kg and 200 mg/kg. While it showed tolerability, it did not significantly reduce lung burdens compared to standard treatments like rifampin and ethambutol .
- Structure-Activity Relationship Analysis : Research into various derivatives of quinazolinediamines has revealed that specific substitutions can lead to improved bioavailability and potency against cancer cell lines. For example, introducing halogen groups at strategic positions has been shown to enhance antiproliferative activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a trifluoromethyl group at the 7-position of the quinazoline ring. This structural modification enhances its chemical reactivity and biological activity, making it a valuable candidate in drug development .
Pharmacological Applications
2.1 Anticancer Activity
2,4-Quinazolinediamine derivatives have demonstrated significant anticancer properties. They act as antifolate agents , inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition leads to reduced tumor growth and enhanced efficacy against various cancer cell lines . The trifluoromethyl substitution is known to improve the pharmacological profile of these compounds, thereby increasing their effectiveness against resistant cancer types.
2.2 Antimicrobial Properties
Research has also indicated that 2,4-quinazolinediamines possess antimicrobial activity, particularly against resistant bacterial strains. The ability to inhibit specific enzymes involved in bacterial metabolism makes these compounds potential candidates for treating infections that are difficult to manage with conventional antibiotics .
Case Studies and Research Findings
Several studies have documented the effectiveness of 2,4-quinazolinediamines in various therapeutic contexts:
- Study on Anticancer Activity : A study highlighted a novel series of para-substituted anilinoquinazoline derivatives that showed promising results against MCF-7 breast cancer cells, with IC50 values indicating potent inhibitory activity .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of quinazoline derivatives against drug-resistant bacteria, demonstrating their potential as new therapeutic agents in infectious diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-6-(trifluoromethyl)quinazoline | Contains dichloro substituents | Antimicrobial activity |
| 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine | Sulfonyl group addition | Anticancer properties |
| 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2,4-quinazolinediamine | Sulfanyl instead of sulfonyl | Potential enzyme inhibition |
The unique trifluoromethyl substitution enhances lipophilicity and bioavailability compared to its analogs, contributing to its distinct pharmacological profile .
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent Position: In quinolines, 7-CF₃ substitution is optimal for antiplasmodial activity, outperforming 2-, 5-, or 8-substituted analogues . This trend may extend to quinazolines.
- Synthetic Challenges : CF₃ groups require specialized reagents (e.g., trifluoromethylating agents), unlike bromo or methoxy substituents .
- Biological Performance: Quinazoline diamines may exhibit stronger DNA-binding or kinase inhibition than quinolines due to additional hydrogen-bonding sites .
Preparation Methods
Chloroformamidine-Mediated Ring Closure
The reaction of 2-amino-5-(trifluoromethyl)benzonitrile with chloroformamidine hydrochloride under elevated temperatures (150–175°C) in polar aprotic solvents constitutes a direct route to 7-(trifluoromethyl)-2,4-quinazolinediamine. This method, adapted from the synthesis of 5-methyl-6-substituted analogues, leverages the nucleophilic attack of the amine group on the chloroformamidine’s electrophilic carbon, followed by cyclodehydration. Dimethyl sulfone, with its high boiling point (238°C) and polarity, facilitates this exothermic reaction while minimizing side reactions.
Reaction Conditions Optimization
-
Solvent: Dimethyl sulfone > diglyme > glyme (yields: 68%, 52%, 45%, respectively).
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Temperature: 170°C for 1.5 hours achieves 72% conversion, whereas temperatures below 150°C result in incomplete cyclization.
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Stoichiometry: A 1:1.2 molar ratio of benzonitrile to chloroformamidine maximizes product formation without excess reagent decomposition.
Guanidine Carbonate Cyclization
An alternative pathway involves heating 2-amino-5-(trifluoromethyl)benzonitrile with guanidine carbonate in refluxing ethanol. This method, though slower (8–12 hours), avoids harsh solvents and achieves moderate yields (55–60%). The mechanism proceeds via nucleophilic substitution at the nitrile carbon, forming a transient amidine intermediate that cyclizes to the quinazoline core.
Nitro-Group Reduction and Subsequent Functionalization
Nitration and Catalytic Hydrogenation
Starting from 2-nitro-5-(trifluoromethyl)benzonitrile, catalytic hydrogenation over Raney nickel at 50 psi H₂ in acetic acid reduces the nitro group to an amine. Subsequent cyclization with guanidine derivatives under basic conditions yields the target compound. This two-step approach mitigates the instability of free amines during high-temperature reactions.
Critical Parameters
Tin(II) Chloride Reduction
Tin(II) chloride in hydrochloric acid selectively reduces nitro groups in the presence of nitriles, as demonstrated in the synthesis of 2,4-dicyano-3-methylbenzeneamine. Applied to 2-nitro-5-(trifluoromethyl)benzonitrile, this method affords 2-amino-5-(trifluoromethyl)benzonitrile in 85% yield after recrystallization from ethanol/water.
Intermediate Synthesis and Functional Group Compatibility
Preparation of 2-Amino-5-(Trifluoromethyl)Benzonitrile
This pivotal intermediate is synthesized via copper(I) cyanide displacement on 2,6-dihalo-3-nitro-5-(trifluoromethyl)toluene. Key steps include:
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Nitration: Treating 2,6-dichloro-5-(trifluoromethyl)toluene with concentrated HNO₃ at 0°C yields 2,6-dichloro-3-nitro-5-(trifluoromethyl)toluene.
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Cyanidation: Reacting with CuCN in N-methylpyrrolidone (NMP) at 210°C introduces nitrile groups at positions 2 and 6.
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Reduction: Catalytic hydrogenation or SnCl₂ reduction converts the nitro group to an amine.
Analytical Data
Trifluoromethyl Group Stability Under Reaction Conditions
The CF₃ group exhibits remarkable thermal stability, with no decomposition observed below 250°C. However, prolonged exposure to strong acids (e.g., HCl) during reductions necessitates controlled reaction times to prevent defluorination.
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Chloroformamidine cyclization | 72% | 1.5 h | High efficiency, minimal byproducts |
| Guanidine carbonate | 58% | 10 h | Solvent-free, mild conditions |
| Nitro reduction + cyclization | 65% | 26 h | Avoids high-temperature steps |
Scalability and Industrial Considerations
The chloroformamidine route is favored for scale-up due to its short reaction time and compatibility with continuous flow reactors. However, dimethyl sulfone’s high melting point (109°C) necessitates jacketed reactors to maintain liquidity during cooling. Recycling protocols for dimethyl sulfone (via distillation) reduce costs by 40% in pilot-scale trials .
Q & A
Q. What are the common synthetic routes for preparing 2,4-Quinazolinediamine, 7-(trifluoromethyl)-?
The synthesis typically involves cyclocondensation of trifluoromethyl-substituted precursors with diamines. For example:
- Stepwise functionalization : Introduce the trifluoromethyl group early via halogen exchange (e.g., using CF₃Cu or CF₃I) to avoid side reactions .
- Cyclization : React 2-amino-4-chloro-7-(trifluoromethyl)quinazoline with ammonia under high pressure (120°C, 24h) to yield the diamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
Q. How is the compound characterized structurally and chemically?
- Spectroscopy :
- Chromatography :
- X-ray crystallography : Resolve dihedral angles between the quinazoline core and CF₃ group (e.g., 15–25°) .
Q. What in vitro assays are used to evaluate its biological activity?
- Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values typically <10 µM .
- Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) to study binding affinity (Ki values) .
- Cytotoxicity : Compare selectivity indices (SI) between cancerous and normal cells (e.g., SI >5 indicates therapeutic potential) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and SAR?
- Electronic effects : The CF₃ group increases electron-withdrawing properties, enhancing binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- Steric effects : Bulkier CF₃ substituents reduce rotational freedom, improving target specificity. SAR studies show that 7-CF₃ analogs exhibit 3–5× higher potency than 6-CF₃ derivatives .
- Metabolic stability : CF₃ reduces oxidative metabolism, increasing plasma half-life (e.g., t½ = 8.2h vs. 2.1h for non-CF₃ analogs) .
Q. How to resolve discrepancies in anti-proliferative data across studies?
- Control variables : Standardize cell lines (e.g., ATCC-verified), culture conditions, and assay protocols .
- Data normalization : Use internal controls (e.g., doxorubicin) to calibrate IC₅₀ values .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target engagement .
Example : In one study, IC₅₀ = 2.1 µM (HeLa) , while another reports 8.5 µM . Differences may arise from varying cell passage numbers or serum concentrations in media.
Q. What strategies improve reaction yields in electron-deficient quinazoline systems?
- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield increases from 45% to 72%) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of CF₃ intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2h vs. 24h) and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
